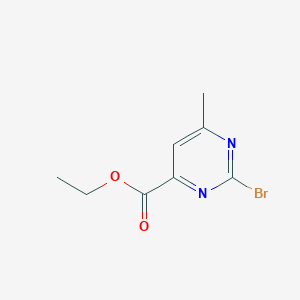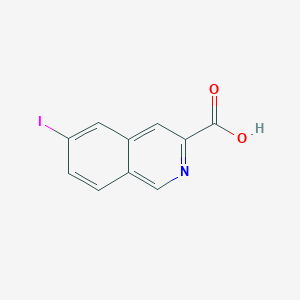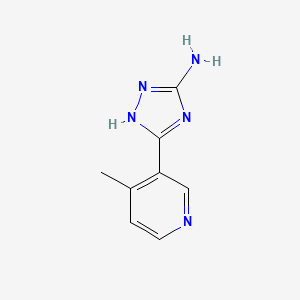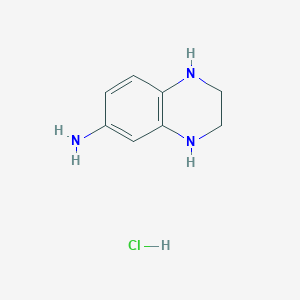![molecular formula C10H11NO2 B13659073 6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2'-[1,3]dioxolane]](/img/structure/B13659073.png)
6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2'-[1,3]dioxolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2’-[1,3]dioxolane] is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spiro linkage between the cyclopenta[b]pyridine and 1,3-dioxolane rings imparts unique chemical and physical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2’-[1,3]dioxolane] can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,3-cyclopentenopyridine and appropriate reagents under controlled conditions. For instance, the use of manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C has been reported to yield high purity and excellent chemoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using water as a solvent and minimizing waste, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: NaBH4 in ethanol or methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2’-[1,3]dioxolane] has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The spiro structure allows the compound to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Cyclopentenopyridine: A precursor in the synthesis of 6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2’-[1,3]dioxolane] with similar structural features.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Another related compound with a similar core structure but different functional groups.
Uniqueness
6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2’-[1,3]dioxolane] is unique due to its spiro linkage, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
spiro[1,3-dioxolane-2,5'-6,7-dihydrocyclopenta[b]pyridine] |
InChI |
InChI=1S/C10H11NO2/c1-2-8-9(11-5-1)3-4-10(8)12-6-7-13-10/h1-2,5H,3-4,6-7H2 |
InChI-Schlüssel |
PRGFQBYMTDJQIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C3=C1N=CC=C3)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


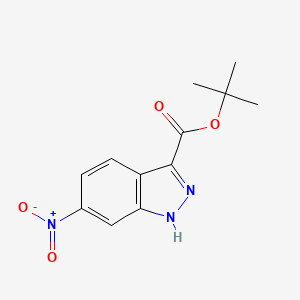
![5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13658991.png)

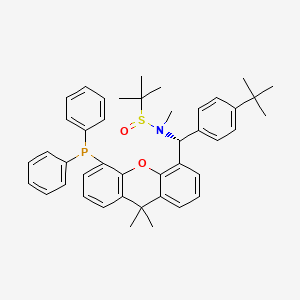
![tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13658997.png)
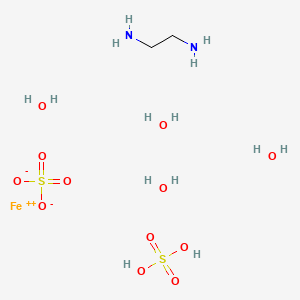
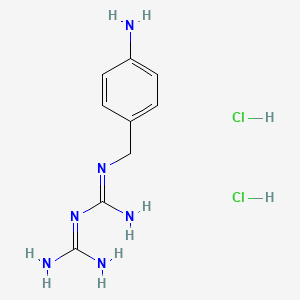

![4-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13659021.png)
